4,4,5,5-tetramethyl-2-thieno[2,3-f][1]benzothiol-2-yl-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-Tetramethyl-2-thieno2,3-fbenzothiol-2-yl-1,3,2-dioxaborolane is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a boron atom coordinated to a dioxaborolane ring and a thieno[2,3-f]benzothiol moiety. Its molecular formula is C12H15BO2S2, and it has a molecular weight of 266.19 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-tetramethyl-2-thieno2,3-fbenzothiol-2-yl-1,3,2-dioxaborolane typically involves the following steps:
Formation of the Thieno[2,3-f]benzothiol Moiety: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[2,3-f]benzothiol structure.
Introduction of the Dioxaborolane Ring: The thieno[2,3-f]benzothiol intermediate is then reacted with a boronic acid derivative, such as pinacolborane, under catalytic conditions to form the final product.
Common reaction conditions include the use of palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), and bases like potassium carbonate in solvents such as toluene or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-thieno2,3-fbenzothiol-2-yl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thieno[2,3-f]benzothiol moiety to its corresponding thiol or sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura cross-coupling reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-thieno2,3-fbenzothiol-2-yl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its use in drug development, particularly for targeting specific molecular pathways.
Industry: It is used in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism by which 4,4,5,5-tetramethyl-2-thieno2,3-fbenzothiol-2-yl-1,3,2-dioxaborolane exerts its effects involves its ability to participate in various chemical reactions. The boron atom in the dioxaborolane ring can form stable complexes with other molecules, facilitating cross-coupling reactions. The thieno[2,3-f]benzothiol moiety can interact with biological targets, potentially disrupting cellular processes and leading to biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-boronic acid pinacol ester: Similar in structure but lacks the thieno[2,3-f]benzothiol moiety.
2-(4-(tert-butyl)naphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Used in OLED materials but has a different aromatic system.
Phenylboronic acid pinacol ester: Similar boron-containing structure but with a phenyl group instead of the thieno[2,3-f]benzothiol moiety.
Uniqueness
4,4,5,5-Tetramethyl-2-thieno2,3-fbenzothiol-2-yl-1,3,2-dioxaborolane is unique due to its combination of a boron-containing dioxaborolane ring and a thieno[2,3-f]benzothiol moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific research applications.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-thieno[2,3-f][1]benzothiol-2-yl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BO2S2/c1-15(2)16(3,4)19-17(18-15)14-9-11-8-12-10(5-6-20-12)7-13(11)21-14/h5-9H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRLCCCZIKSVYTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(S2)C=C4C=CSC4=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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